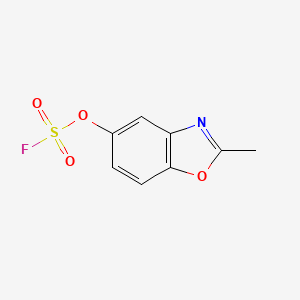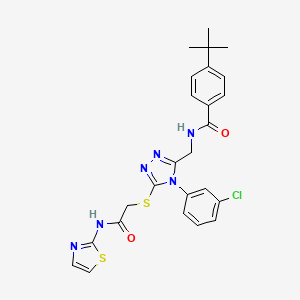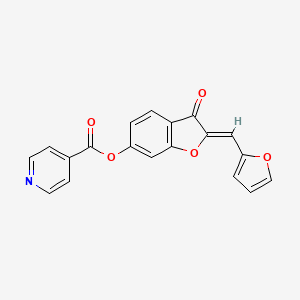
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole is a chemical compound with the molecular formula C8H6FNO4S and a molecular weight of 231.2 g/mol. This compound has garnered significant research interest due to its unique physical and chemical properties, making it a valuable subject in various scientific fields.
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, which include 5-fluorosulfonyloxy-2-methyl-1,3-benzoxazole, have been found to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways . The fluorosulfonyloxy group in this compound may enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of FSMB are not fully understood yet. Benzoxazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds, as the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .
Cellular Effects
The cellular effects of FSMB are currently unknown. Benzoxazole derivatives have been shown to have a wide range of effects on various types of cells and cellular processes . For example, they have been found to exhibit antimicrobial, antifungal, and anticancer activities .
Molecular Mechanism
The exact molecular mechanism of action of FSMB is not yet known. Benzoxazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with fluorosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding sulfonic acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the fluorosulfonyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids and alcohols.
Aplicaciones Científicas De Investigación
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-benzoxazole: The parent compound without the fluorosulfonyloxy group.
5-Chlorosulfonyloxy-2-methyl-1,3-benzoxazole: A similar compound with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
5-Bromosulfonyloxy-2-methyl-1,3-benzoxazole: A similar compound with a bromosulfonyloxy group.
Uniqueness
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more potent in biological applications.
Propiedades
IUPAC Name |
5-fluorosulfonyloxy-2-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-5-10-7-4-6(14-15(9,11)12)2-3-8(7)13-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQDJQQCNHBVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2606294.png)


![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)
![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)

![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2606308.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2606312.png)
